molecular formula C15H8ClF3N2OS B2771992 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 380346-63-4

3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2771992
CAS No.: 380346-63-4
M. Wt: 356.75
InChI Key: QFBWCEZBUXPNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core structure This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability

Properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2OS/c16-10-6-5-8(15(17,18)19)7-12(10)21-13(22)9-3-1-2-4-11(9)20-14(21)23/h1-7H,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBWCEZBUXPNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the trifluoromethyl and chloro groups through electrophilic aromatic substitution reactions. The sulfanyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazolinones, each with distinct chemical and physical properties.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anti-inflammatory properties. In particular, 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has been investigated for its inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

  • Case Study : A study conducted by Chahal et al. highlighted the design and development of COX-II inhibitors, suggesting that compounds similar to this compound could possess selective inhibitory activity against COX-II with minimal side effects compared to traditional NSAIDs .

Anticancer Potential

The compound has also shown promise in cancer research. Quinazoline derivatives are known to interact with various molecular targets involved in cancer progression.

  • Case Study : A review on the synthesis of quinazoline analogues as anti-tuberculosis agents noted that modifications to the quinazoline structure could enhance anticancer activity. Such modifications could include the introduction of sulfur-containing groups, as seen in this compound .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Summary of Research Findings

ApplicationFindingsReferences
Anti-inflammatoryPotential COX-II inhibition with minimal ulcerogenic effects
AnticancerModifications enhance activity against cancer cells; potential as an anti-TB agent
AntimicrobialPreliminary evidence suggests antimicrobial properties

Mechanism of Action

The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The chloro group may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazoline
  • 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-4-quinazolinone
  • 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-thio-3,4-dihydroquinazolin-4-one

Uniqueness

Compared to similar compounds, 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a quinazolinone core, a sulfanyl group, and a chlorinated trifluoromethyl phenyl moiety, suggests various applications in medicinal chemistry.

  • Molecular Formula : C₁₅H₈ClF₃N₂OS
  • Molecular Weight : 356.75 g/mol
  • IUPAC Name : 3-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances membrane permeability, while the sulfanyl group can form covalent bonds with proteins, potentially leading to inhibition or modulation of their functions. The chloro group may facilitate halogen bonding, further stabilizing these interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and viability.

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell pathways, although specific mechanisms remain under investigation. The presence of the quinazolinone scaffold is often associated with anticancer activity in similar compounds .

Case Studies and Research Findings

Study Findings
Antimicrobial Activity In vitro tests demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains.
Anticancer Studies Compounds with similar scaffolds exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potential for further development.
Antiviral Efficacy Structural analogs have shown EC50 values ranging from 5–28 μM against respiratory viruses, suggesting similar potential for this compound .

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-oneSimilar quinazolinone core; different substitution patternAntimicrobial
2-ChloroquinazolinoneLacks trifluoromethyl group; simpler structureAnticancer
Thioquinazolinone derivativesContains sulfur; varied substitutionsAntiviral

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be standardized to maximize yield?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of precursors (e.g., thiourea derivatives and halogenated aryl ketones) under reflux in polar aprotic solvents like ethanol or methanol. Temperature control (60–80°C) and catalyst selection (e.g., p-toluenesulfonic acid for acid catalysis) are critical . Yield optimization requires real-time monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and purification via column chromatography (silica gel, gradient elution) .
Key Parameters Typical Conditions
SolventEthanol, methanol, or DMF
Temperature60–80°C (reflux)
Reaction Time6–12 hours
PurificationColumn chromatography (SiO₂)

Q. How can structural characterization of this compound be systematically performed to confirm regiochemistry and stereoelectronic properties?

  • Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, IR) and crystallographic techniques. X-ray diffraction (XRD) resolves bond lengths (e.g., C–S bond ~1.75 Å) and dihedral angles between the quinazolinone core and substituted phenyl rings. Computational methods (DFT) can predict electronic distribution, validated via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound, particularly regarding trifluoromethyl group effects on target binding?

  • Methodological Answer : Use comparative molecular docking studies (e.g., AutoDock Vina) to assess trifluoromethyl interactions with biological targets (e.g., enzyme active sites). Validate hypotheses via isothermal titration calorimetry (ITC) to quantify binding affinities (ΔG, Kd) and correlate with substituent electronegativity . Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, solvent DMSO concentration), necessitating standardized protocols .

Q. How do electronic effects of the 2-sulfanyl group influence the compound’s redox behavior and stability under physiological conditions?

  • Methodological Answer : Perform cyclic voltammetry (CV) in PBS (pH 7.4) to measure oxidation potentials. Stability assays (HPLC-MS) under simulated physiological conditions (37°C, 5% CO₂) reveal degradation pathways. The sulfanyl group’s electron-withdrawing nature increases susceptibility to nucleophilic attack, requiring formulation with stabilizers (e.g., cyclodextrins) for in vivo studies .

Q. What experimental designs are robust for evaluating structure-activity relationships (SAR) across halogenated quinazolinone derivatives?

  • Methodological Answer : Adopt a split-plot factorial design with variables:

  • Main Plot : Substituent type (Cl, CF₃, F)
  • Subplot : Position (ortho, meta, para)
  • Replicates : n=4 per group for statistical power (α=0.05)
    Use ANOVA to identify significant interactions between substituents and bioactivity (e.g., antimicrobial potency). Include positive/negative controls (e.g., known kinase inhibitors) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Re-evaluate solubility using standardized methods (e.g., shake-flask technique with HPLC quantification). Conflicting data may arise from polymorphic forms (confirmed via XRD) or impurities (detected via LC-MS). For example, amorphous forms exhibit higher aqueous solubility (~2.5 mg/mL) vs. crystalline forms (<0.1 mg/mL) .

Hypothesis-Driven Research

Q. Can the trifluoromethyl group enhance metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to compare metabolic half-lives (t₁/₂). Fluorinated analogs typically show reduced CYP450-mediated oxidation due to C–F bond strength, confirmed via metabolite profiling (LC-QTOF-MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.